Copanlisib - 1032568-63-0

Copanlisib

Catalog Number: EVT-253069
CAS Number: 1032568-63-0
Molecular Formula: C23H28N8O4
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Copanlisib is a potent and highly selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [, , , , , , , , , , , , ] It exhibits preferential activity against the p110α and p110δ isoforms of PI3K. [] Unlike other PI3K inhibitors, Copanlisib is administered intravenously using an intermittent schedule. [] This is supported by preclinical data and literature model-based analyses that demonstrate its high tumor residence and time intervals that allow for the recovery of normal tissue. []

Mechanism of Action

Copanlisib exerts its anti-tumor activity by inhibiting PI3K, a key enzyme involved in various cellular processes including growth, metabolism, proliferation, survival, migration, and angiogenesis. [, , , , ] By inhibiting PI3K, Copanlisib disrupts the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of downstream targets such as p-AKT, p-PRAS40, and GSK3β. [, ] This inhibition ultimately results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth. [, ]

Copanlisib exhibits a high affinity for PI3Kα, with protracted target engagement observed at both cellular and in vivo levels. [] This prolonged target occupancy is attributed, in part, to the high expression of PI3Kα in tumors and Copanlisib's fast equilibration kinetics and micropharmacokinetic properties. [] Studies have shown that Copanlisib levels are significantly higher in tumors compared to plasma, leading to prolonged tumor exposure and contributing to its potent anti-tumor activity. []

Applications

Copanlisib has been extensively studied for its potential in treating various hematological malignancies and solid tumors. [, , , , , , , , , , ]

  • Hematological Malignancies: Copanlisib has shown promising activity in treating various hematological malignancies, including relapsed or refractory follicular lymphoma, marginal zone lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia. [, , , , , , , ] Studies have demonstrated its efficacy as both a single agent and in combination with other targeted therapies, such as rituximab, bendamustine, and venetoclax. [, , , , , , ]

  • Solid Tumors: Preclinical studies have explored the potential of Copanlisib in treating solid tumors, including breast cancer, colorectal cancer, urothelial bladder cancer, and prostate cancer. [, , , ] These studies have investigated its activity as a single agent and in combination with other therapies, such as hormonal blockade, CDK-4/6 inhibition, anti-PD1 treatments, and androgen receptor inhibitors. [, , ]

  • Inflammatory Bowel Disease: Recent research suggests that the PI3K pathway, specifically the p110δ isoform, plays a role in the metabolic shift towards glycolysis observed in activated T cells in inflammatory bowel disease (IBD). [] Studies have shown that Copanlisib can suppress glycolysis in activated T cells and improve histological scores in a mouse model of IBD, suggesting its potential as a therapeutic intervention in this disease. []

Future Directions
  • Combination Therapies: Further research is needed to optimize combination therapies incorporating Copanlisib with other targeted agents, immunotherapies, and conventional chemotherapies. [, , , ]

  • Resistance Mechanisms: A deeper understanding of the mechanisms of resistance to Copanlisib, particularly in combination therapies, is crucial for developing strategies to overcome resistance and improve treatment outcomes. []

  • Biomarker Development: Identifying predictive biomarkers for response to Copanlisib will be essential for selecting patients most likely to benefit from treatment and tailoring therapeutic strategies accordingly. []

  • Pediatric Applications: Continued research is necessary to establish safe and effective dosing regimens for Copanlisib in pediatric patients with various cancers. []

  • Non-Oncological Applications: The potential of Copanlisib in treating non-oncological diseases, such as inflammatory bowel disease, requires further investigation to establish its efficacy and safety in these settings. []

Idelalisib

Compound Description: Idelalisib is a first-in-class, selective, oral inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ), approved for treating relapsed chronic lymphocytic leukemia, follicular lymphoma, and small lymphocytic lymphoma [].

Duvelisib

Compound Description: Duvelisib is a dual inhibitor of PI3K-delta and PI3K-gamma, administered orally and approved for treating relapsed/refractory chronic lymphocytic leukemia and relapsed/refractory follicular lymphoma [].

Umbralisib

Compound Description: Umbralisib is an oral inhibitor of PI3K-delta and casein kinase 1 epsilon (CK1ε) []. It exhibits enhanced selectivity for PI3K-delta compared to earlier PI3K inhibitors.

Venetoclax

Compound Description: Venetoclax is a potent, selective, orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2) [].

Relevance: Venetoclax is not structurally related to Copanlisib but has been investigated in combination with it, demonstrating strong synergy in preclinical models of lymphoma []. This synergistic potential highlights the possibility of combined therapeutic approaches targeting both the PI3K pathway with Copanlisib and the BCL-2 pathway with Venetoclax to enhance anti-tumor activity.

Palbociclib

Compound Description: Palbociclib is an orally bioavailable, highly selective, small-molecule inhibitor of cyclin-dependent kinases (CDKs) 4 and 6, which are key regulators of cell cycle progression [].

Relevance: While structurally distinct from Copanlisib, Palbociclib has demonstrated synergistic anti-tumor activity in preclinical models of breast cancer when combined with Copanlisib []. This synergism suggests a potential clinical benefit for combining these agents to target both the PI3K pathway and cell cycle progression in certain cancers.

Darolutamide

Compound Description: Darolutamide is a potent and highly selective androgen receptor (AR) inhibitor, primarily used for treating men with non-metastatic castration-resistant prostate cancer [].

Relevance: While not structurally related to Copanlisib, Darolutamide has shown synergistic inhibitory effects in preclinical models of prostate cancer when combined with Copanlisib []. This synergistic potential points to the possibility of enhancing anti-tumor activity in prostate cancer by simultaneously targeting the AR pathway with Darolutamide and the PI3K pathway with Copanlisib.

Ruxolitinib

Compound Description: Ruxolitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1) and JAK2, kinases involved in cytokine signaling pathways that play crucial roles in inflammatory and myeloproliferative disorders [].

Relevance: Although structurally distinct from Copanlisib, Ruxolitinib was included in a screening of 15 anti-cancer agents in combination with Copanlisib []. The research noted a negative correlation between the activity of the two compounds, suggesting potential antagonism or limited benefit when combined. This finding highlights the importance of understanding drug interactions and potential antagonistic effects when developing combination therapies.

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor, a class of drugs that block the action of proteasomes, cellular complexes responsible for breaking down proteins [, ]. Bortezomib is used to treat multiple myeloma and mantle cell lymphoma.

Relevance: Bortezomib, while structurally different from Copanlisib, has been investigated for its synergistic potential in combination with Copanlisib [, ]. The combination of Copanlisib and Bortezomib has demonstrated enhanced cytotoxicity compared to single-agent treatment in preclinical models of multiple myeloma, suggesting a potential for improved therapeutic outcomes in this disease [].

Properties

CAS Number

1032568-63-0

Product Name

Copanlisib

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide

Molecular Formula

C23H28N8O4

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)

InChI Key

MWYDSXOGIBMAET-UHFFFAOYSA-N

SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5

Synonyms

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5

Isomeric SMILES

COC1=C(C=CC2=C1N=C(N3C2=NCC3)NC(=O)C4=CN=C(N=C4)N)OCCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.